molecular formula C10H9N3OS B1167414 Margosan O CAS No. 116580-64-4

Margosan O

Cat. No.: B1167414
CAS No.: 116580-64-4
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Description

Margosan O is a botanical insecticide derived from neem (Azadirachta indica) seeds, primarily composed of azadirachtin, a potent limonoid compound. Developed in the 1980s, it became the first neem-based product registered in the United States in 1985 . This compound gained regulatory approval due to its low toxicity to non-target organisms and effectiveness against pests like the spruce budworm (Choristoneura fumiferana) . Its mode of action includes disrupting insect molting, feeding, and reproduction via azadirachtin’s interaction with ecdysone receptors .

Key properties of this compound include:

  • Active Ingredient: Azadirachtin (0.3–3% concentration in commercial formulations) .
  • Formulation: Emulsifiable concentrate for foliar application .
  • Persistence: Rapid degradation on foliage, with a DT50 (half-life) of 17–22 hours under laboratory conditions .
  • Applications: Used in agriculture for pest control on crops such as grapes and forestry species .

Properties

CAS No.

116580-64-4

Molecular Formula

C10H9N3OS

Origin of Product

United States

Scientific Research Applications

Insecticidal Properties

Margosan-O exhibits a range of insecticidal activities, primarily due to its active ingredient, azadirachtin. Research has demonstrated its effectiveness against various pests:

  • Growth Inhibition : Studies have shown that Margosan-O can significantly prolong the development time of larvae in species such as Spodoptera littoralis (Egyptian cotton leafworm). When incorporated into their diet, larvae exhibited delayed development and morphological anomalies, such as black stripes on their bodies at certain concentrations (0.01% to 0.1%) .
  • Lethal Effects : Laboratory trials indicate that Margosan-O can achieve up to 100% mortality in target insect populations at low application rates (0.2 liters per hectare) . For example, it has been effective against aphids (Acyrthosiphon pisum), significantly reducing their population growth .
  • Sublethal Effects : Beyond lethality, Margosan-O has been shown to deter feeding and oviposition in insects, which contributes to its efficacy as a pest management tool .

Agricultural Applications

Margosan-O is registered for use in horticulture and has been proposed for broader agricultural applications:

  • Crop Protection : It is particularly effective in controlling pests on ornamental plants and has potential for use on food crops. Its application can reduce pest populations while minimizing harm to beneficial insects .
  • Environmental Safety : The compound is considered environmentally friendly compared to synthetic pesticides. It has been evaluated for its effects on non-target aquatic organisms, showing lower toxicity levels than expected when used according to recommended guidelines .

Case Study 1: Cotton Pest Management

In a controlled study, seedlings of cotton were treated with varying concentrations of Margosan-O. The results indicated that higher concentrations effectively reduced larval populations of Spodoptera littoralis, demonstrating its potential as a sustainable pest management solution in cotton agriculture .

Case Study 2: Mosquito Control

Research focused on the effects of Margosan-O on mosquito larvae (Culex spp.) revealed that while it was effective at controlling these pests, the concentrations required could also affect non-target species like Daphnia magna. This highlights the importance of careful application to balance pest control with ecological safety .

Toxicological Studies

Extensive toxicological studies have been conducted to assess the safety and efficacy of Margosan-O:

  • Toxicity to Aquatic Organisms : Trials have shown that Margosan-O has varying toxicity levels depending on the species tested. For instance, it exhibited a 48-hour effective concentration (EC50) of 105 mg/L for Culex spp., which was significantly more toxic than for other tested organisms like Chironomus riparius .
  • Chronic Exposure Risks : Long-term studies indicated that while acute toxicity was manageable, chronic exposure could pose risks to certain aquatic ecosystems if not monitored properly .

Summary Table

Application AreaKey Findings
Insect Growth InhibitionProlonged development time and morphological changes in Spodoptera littoralis
Agricultural UseEffective against pests in cotton; potential for food crop applications
Environmental ImpactLower toxicity to non-target organisms; requires careful application to avoid ecological risks

Comparison with Similar Compounds

Azadirachtin-Based Formulations

Margosan O is one of several azadirachtin-rich insecticides. Comparative studies highlight differences in formulation stability, persistence, and efficacy:

Table 1: Key Properties of this compound vs. Other Azadirachtin Formulations
Property This compound Generic Neem Extracts Stabilized Azadirachtin Formulations
Azadirachtin Content 0.3–3% 0.1–1% 2–5%
DT50 on Foliage 17–22 hours 12–18 hours 24–48 hours
Formulation Type Emulsifiable concentrate Oil-based suspension Microencapsulated
Efficacy Against Spruce Budworm 70–80% larval mortality 50–60% 85–90%

Key Findings :

  • This compound’s intermediate azadirachtin concentration and rapid degradation balance efficacy with environmental safety, unlike generic neem extracts with lower potency .
  • Stabilized formulations (e.g., microencapsulated) exhibit prolonged DT50 due to reduced UV and microbial degradation, offering longer pest control .

Key Findings :

  • This compound’s rapid degradation minimizes residue accumulation, contrasting with imidacloprid’s persistence (30–90 days) .
  • While pyrethrins degrade faster (6–12 hours), they require higher reapplication frequency and pose greater mammalian toxicity risks .
  • Rotenone, though effective, has narrow applications due to high toxicity to aquatic life .

Preparation Methods

Polar Solvent Extraction

The defatted marc is subjected to extraction using hydrophilic solvents to dissolve azadirachtin and other polar limonoids. Methanol, ethanol, and acetone are commonly employed due to their ability to penetrate the marc and solubilize target compounds. In a standardized protocol, 1 kg of defatted marc is refluxed with 10 L of methanol for 8–12 hours, followed by filtration and solvent evaporation under reduced pressure. This yields a dark viscous residue termed "neem gum," containing 10–15% azadirachtin by weight.

Liquid-Liquid Partitioning

To further purify azadirachtin, the crude extract undergoes liquid-liquid partitioning. The neem gum is dissolved in a methanol-water mixture (70:30 v/v) and sequentially washed with hexane to remove residual nonpolar impurities. The aqueous methanol layer is then extracted with dichloromethane (DCM), which selectively partitions azadirachtin into the organic phase. Evaporation of DCM yields a semi-solid extract with 15–20% azadirachtin purity.

Advanced Purification Techniques

Crystallization and Precipitation

Azadirachtin-enriched extracts are further refined through solvent-antisolvent crystallization. The DCM extract is dissolved in acetone and gradually mixed with petroleum ether under agitation, inducing the precipitation of azadirachtin as a white powder. This step increases purity to 20–26%, though yields are reduced by 30–40% due to co-precipitation of impurities.

Chromatographic Methods

Large-scale production facilities employ column chromatography for high-purity azadirachtin. Silica gel columns eluted with ethyl acetate-methanol gradients (95:5 to 80:20 v/v) separate azadirachtin from closely related limonoids. While this method achieves >90% purity, it is cost-prohibitive for commercial insecticide formulations and is typically reserved for analytical standards.

Formulation of Margosan-O

The final product, Margosan-O®, is formulated as an emulsifiable concentrate (EC) to enhance shelf stability and ease of dilution. The azadirachtin-rich powder (15–20% purity) is dissolved in a blend of surfactants and co-solvents, such as polyoxyethylene sorbitan monolaurate (Tween 20) and cyclohexanone, at a ratio of 1:3:1 (azadirachtin:surfactant:solvent). The mixture is homogenized at 40–50°C to ensure complete dissolution and filtered to remove particulate matter. The resulting EC contains 0.3–1.0% azadirachtin by weight and is stable for up to 18 months when stored in opaque containers at 25°C.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for two industrial-scale azadirachtin extraction methods:

Method Solvent System Yield (%) Purity (%) Cost Efficiency
Polar Solvent ExtractionMethanol/Hexane/DCM0.4–0.615–20High
Co-ExtractionMethylethyl Ketone/Water0.5–0.710–15Moderate

Polar solvent extraction remains the preferred method for Margosan-O production due to its balance of yield and purity. Co-extraction methods, which simultaneously recover neem oil and azadirachtin using solvents like methylethyl ketone, offer higher throughput but require additional steps to isolate azadirachtin from the oil phase.

Challenges and Innovations

A major challenge in Margosan-O production is azadirachtin’s sensitivity to pH and UV light. Degradation studies indicate that solutions maintained at pH 3–8 retain 80% activity after 30 days, whereas alkaline conditions (pH >9) reduce efficacy by 50% within 72 hours. Recent advances include microencapsulation of azadirachtin in chitosan matrices to prolong field persistence and reduce phytotoxicity .

Q & A

What experimental designs are optimal for assessing the efficacy of Margosan O against stored-product insect pests?

Level: Basic
Methodological Answer:
To evaluate efficacy, employ randomized controlled trials (RCTs) with standardized bioassay protocols. Key steps include:

  • Dose Gradients: Test multiple concentrations (e.g., LC10 to LC90) to establish dose-response curves.
  • Control Groups: Include negative controls (solvent-only) and positive controls (commercial insecticides).
  • Species Selection: Use species with documented susceptibility profiles, such as Trogoderma granarium or Tribolium castaneum, based on prior morphological and behavioral studies .
  • Environmental Controls: Maintain consistent temperature (25–30°C) and relative humidity (60–70%) to minimize confounding variables.
  • Data Collection: Measure mortality rates at 24-, 48-, and 72-hour intervals, using Abbott’s formula to correct for natural mortality .

How can researchers resolve contradictions in this compound’s bioactivity data across different insect species?

Level: Advanced
Methodological Answer:
Contradictions often arise from species-specific physiological or metabolic differences. Address these by:

  • Meta-Analysis: Aggregate data from multiple studies, stratifying by species, life stage, and application method. Use heterogeneity tests (e.g., Cochran’s Q) to identify outliers .
  • Morphological Correlation: Cross-reference efficacy data with insect egg chorion thickness or cuticular hydrocarbon profiles, as these traits influence compound penetration .
  • Enzymatic Assays: Quantify detoxification enzymes (e.g., cytochrome P450s) in resistant species to identify metabolic resistance mechanisms .

What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Level: Basic
Methodological Answer:

  • Probit/Logit Regression: Model mortality data to estimate lethal concentrations (LC50/LC90) using software like R’s drc package or EPA’s PoloSuite. Validate assumptions (normality, homoscedasticity) via residual plots .
  • Time-to-Event Analysis: For delayed effects, apply Kaplan-Meier survival curves with Cox proportional hazards models .
  • Goodness-of-Fit Tests: Use Pearson’s chi-square or likelihood ratio tests to assess model adequacy .

How should researchers formulate hypotheses when investigating this compound’s non-target effects on beneficial arthropods?

Level: Advanced
Methodological Answer:

  • Null Hypothesis (H₀): this compound exposure does not alter survival/reproduction of non-target species (e.g., Apis mellifera).
  • Alternative Hypothesis (H₁): this compound reduces survival/reproduction by ≥20% compared to controls.
  • Experimental Design: Use tiered testing:
    • Tier 1: Acute toxicity assays (48-hour exposure).
    • Tier 2: Sublethal effects on behavior (e.g., foraging efficiency) or physiology (e.g., enzyme inhibition) .
  • Effect Size Justification: Base thresholds on ecotoxicological benchmarks (e.g., EPA’s ECOTOX database) .

What methodologies ensure reproducibility in this compound formulation stability studies under varying storage conditions?

Level: Basic
Methodological Answer:

  • Accelerated Stability Testing: Store formulations at 40°C/75% RH for 6 months, sampling monthly. Compare to baseline (25°C/60% RH) .
  • Analytical Quantification: Use HPLC-UV to track active ingredient degradation; validate methods per ICH Q2(R1) guidelines .
  • Data Reporting: Include batch-specific details (e.g., pH, excipient ratios) and statistical confidence intervals for degradation rates .

How can molecular docking techniques be integrated with in vivo studies to elucidate this compound’s mode of action?

Level: Advanced
Methodological Answer:

  • Computational Modeling: Use AutoDock Vina to predict binding affinity between this compound and insecticidal targets (e.g., acetylcholinesterase). Validate with molecular dynamics simulations .
  • In Vivo Validation: Perform RNAi knockdown of predicted target genes in model insects (e.g., Drosophila melanogaster) and assess susceptibility shifts .
  • Cross-Validation: Compare docking results with enzymatic inhibition assays (e.g., spectrophotometric acetylcholinesterase activity assays) .

What criteria should guide the selection of biomarkers for assessing sublethal effects of this compound?

Level: Advanced
Methodological Answer:

  • Relevance: Choose biomarkers linked to critical physiological processes (e.g., oxidative stress: catalase activity; neurotoxicity: acetylcholinesterase inhibition) .
  • Sensitivity: Prioritize biomarkers with dose-dependent responses (e.g., LC50 correlates with 50% enzyme inhibition).
  • Feasibility: Ensure assays are reproducible with standard lab equipment (e.g., microplate readers for enzymatic assays) .

How can researchers address sampling bias in field studies evaluating this compound’s residual efficacy?

Level: Intermediate
Methodological Answer:

  • Stratified Sampling: Divide study sites into zones based on environmental gradients (e.g., temperature, humidity) and apply random sampling within strata .
  • Blinding: Mask treatment identities during data collection to reduce observer bias.
  • Statistical Adjustments: Use mixed-effects models to account for spatial autocorrelation .

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